molecular formula C23H21FN4OS B2894011 2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1251558-61-8

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Katalognummer B2894011
CAS-Nummer: 1251558-61-8
Molekulargewicht: 420.51
InChI-Schlüssel: NWLOTBSIXQRNCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic molecule that contains several functional groups and structural features. It includes a benzylpiperazine moiety, a fluorophenyl group, and a thienopyrimidinone core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thienopyrimidinone core, with a benzylpiperazine group and a fluorophenyl group attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidinone core, for example, might undergo reactions at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group might increase its lipophilicity, influencing its solubility and distribution in biological systems .

Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibitors

  • Compounds structurally related to "2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one" have been studied as phosphodiesterase 1 (PDE1) inhibitors. These inhibitors have potential applications in treating cognitive deficits associated with diseases like schizophrenia and Alzheimer's, along with other central nervous system disorders (Li et al., 2016).

Histamine H4 Receptor Ligands

  • A series of 2-aminopyrimidines, which are structurally similar, have been investigated as ligands for the histamine H4 receptor (H4R). These compounds have shown potential as anti-inflammatory agents and in pain management, supporting the role of H4R antagonists in these areas (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

  • Novel classes of 2,4-disubstituted pyrimidines have been designed as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, targeting multiple pathological routes in Alzheimer's Disease (Mohamed et al., 2011).

Antitumor and Antibacterial Agents

  • Thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor and antibacterial activities. Some compounds demonstrated significant activities against various cancer cell lines and bacterial strains, indicating their potential as therapeutic agents (Hafez et al., 2017).

Antibacterial Activity

  • Compounds containing the benzyl piperazine with pyrimidine and isoindolinedione structures have been studied for their antibacterial activity, showing promising results in this area (C.Merugu et al., 2010).

Pesticidal Activities

  • Derivatives of thieno[3,2-d]pyrimidin have been explored for their pesticidal activities, demonstrating effectiveness against mosquito larvae and phytopathogenic fungi, suggesting their potential in pest control (Choi et al., 2015).

Zukünftige Richtungen

Future research could explore the synthesis, characterization, and potential applications of this compound. Given the biological activity of related compounds, it could be of interest in medicinal chemistry .

Eigenschaften

IUPAC Name

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c24-18-8-6-17(7-9-18)19-15-30-21-20(19)25-23(26-22(21)29)28-12-10-27(11-13-28)14-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLOTBSIXQRNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.